molecular formula C20H21ClN6O2 B2414795 N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286717-52-9

N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2414795
CAS No.: 1286717-52-9
M. Wt: 412.88
InChI Key: UXSQKVYXLHEFRN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism , and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and leading to the disruption of downstream signaling pathways. A primary research application of this inhibitor is in the investigation of tumorigenesis and cancer cell resilience, as it promotes the apoptosis of cancer cells and can sensitize them to conventional chemotherapeutic agents. Given the role of PIM kinases in mediating resistance to anticancer therapies , this compound is a valuable tool for studying combination treatment strategies and overcoming drug resistance in preclinical models. Its research utility extends to dissecting the complex signaling networks involving PIM kinases and their cross-talk with other oncogenic pathways, such as JAK/STAT and FLT3, providing critical insights for the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxopyrimido[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-13-6-8-26(9-7-13)20-22-10-16-18(25-20)23-12-27(19(16)29)11-17(28)24-15-4-2-14(21)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQKVYXLHEFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H34ClN2O2C_{29}H_{34}ClN_2O_2, with a molecular weight of 513.5 g/mol. The compound features a piperidine moiety, which is often associated with various biological activities including anti-cancer and anti-inflammatory effects.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which play roles in neurotransmission and metabolic processes, respectively .
  • Binding Affinity : Studies indicate that this compound exhibits strong binding interactions with bovine serum albumin (BSA), suggesting potential pharmacokinetic advantages .
  • Antimicrobial Activity : The compound has demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has indicated that derivatives of compounds containing the piperidine nucleus exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of pro-apoptotic proteins .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity, which is common among piperidine derivatives. This may be mediated through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways .

Neuropharmacological Effects

The piperidine structure is also linked to neuropharmacological effects, acting as either CNS depressants or stimulants depending on dosage. This versatility makes it a candidate for further exploration in treating neuropsychological disorders .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various synthesized compounds similar to this compound. The results showed that certain derivatives exhibited potent activity against multiple bacterial strains, reinforcing the importance of structural modifications in enhancing bioactivity .
  • Enzyme Inhibition Study : Another study focused on the enzyme inhibition properties of related compounds, revealing that several derivatives exhibited strong inhibitory effects on AChE and urease. The findings suggest that these compounds could be developed into therapeutic agents for conditions such as Alzheimer's disease and urinary tract infections .

Q & A

Basic Question: What are the optimal synthetic routes for N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide, and how can reaction yields be maximized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with pyrimidine precursors. Key steps include:

  • Nucleophilic substitution at the pyrimidine core using 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the piperidinyl group .
  • Amide coupling between the chlorophenylacetamide moiety and the activated pyrimidopyrimidinone intermediate using coupling agents like HATU or EDCI .
  • Yield optimization : Control reaction pH (7–8), use anhydrous solvents (e.g., DCM), and monitor progress via TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; piperidinyl methyl at δ 1.2 ppm) .
  • X-ray crystallography : Resolves bond angles and torsion angles in the pyrimidopyrimidinone core, confirming fused-ring planar geometry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 453.18) .

Basic Question: How can researchers design initial biological activity screening assays for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. EC₅₀ values indicate potency .
  • Solubility testing : Employ shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .

Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?

Methodological Answer:

  • Systematic substituent variation : Compare analogs with modified piperidinyl (e.g., 4-methyl vs. 4-ethyl) or chlorophenyl groups. Tabulate bioactivity
SubstituentIC₅₀ (EGFR, nM)Solubility (µg/mL)
4-Methylpiperidin-1-yl12.3 ± 1.28.5
4-Ethylpiperidin-1-yl28.7 ± 2.13.2
  • Molecular docking : Use AutoDock Vina to correlate substituent bulkiness with kinase binding affinity .

Advanced Question: What strategies address poor pharmacokinetic properties (e.g., metabolic instability) in preclinical studies?

Methodological Answer:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Low stability (<30% remaining at 1 hr) suggests CYP450-mediated degradation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to enhance bioavailability .

Advanced Question: How can researchers reconcile conflicting reports on this compound’s selectivity for kinase targets?

Methodological Answer:

  • Kinase panel screening : Test against 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Advanced Question: What computational approaches predict binding modes with non-kinase targets (e.g., GPCRs)?

Methodological Answer:

  • Molecular dynamics simulations : Use GROMACS to simulate ligand-GPCR interactions over 100 ns. Analyze hydrogen bonding with transmembrane helices .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyrimidopyrimidinone core) using Schrödinger Phase .

Advanced Question: How should in vitro potency data be translated to in vivo efficacy studies?

Methodological Answer:

  • Dose calibration : Use allometric scaling (e.g., body surface area) from IC₅₀ values to determine murine doses (e.g., 25 mg/kg daily) .
  • Pharmacodynamic markers : Monitor tumor phosphorylated EGFR levels in xenograft models via Western blot .

Advanced Question: What analytical methods identify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C/75% RH, 4 weeks) and analyze via UPLC-QTOF. Major degradation pathways include:
    • Hydrolysis : Cleavage of the acetamide bond (confirmed by MS/MS fragments at m/z 210.1) .
    • Oxidation : Piperidinyl methyl to carboxylate (HPLC retention time shift from 12.3 to 9.8 min) .

Advanced Question: How can polymorphism impact crystallinity and formulation development?

Methodological Answer:

  • Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD. Identify stable Form I (melting point 218°C) vs. metastable Form II .
  • Dissolution testing : Compare solubility of polymorphs in biorelevant media (FaSSIF/FeSSIF) to guide salt selection .

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